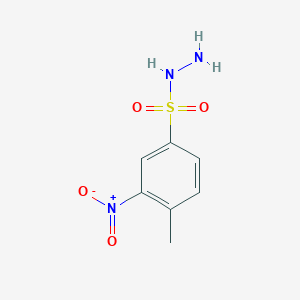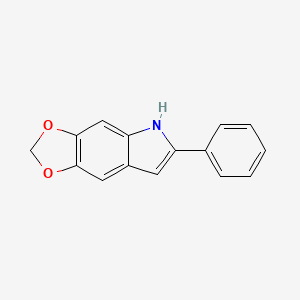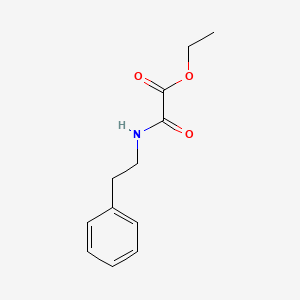![molecular formula C9H10N4 B1599232 2-[(1,2,4-Triazol-1-yl)methyl]aniline CAS No. 127988-21-0](/img/structure/B1599232.png)
2-[(1,2,4-Triazol-1-yl)methyl]aniline
概要
説明
“2-[(1,2,4-Triazol-1-yl)methyl]aniline” is a derivative of 1,2,4-triazole . It is a popular scaffold in drug design due to its ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-[(1,2,4-Triazol-1-yl)methyl]aniline”, has been studied extensively. Various methods have been developed to synthesize these derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis
The molecular structure of “2-[(1,2,4-Triazol-1-yl)methyl]aniline” was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The triazole ring tends to prototropic tautomerism .Chemical Reactions Analysis
Triazole derivatives have demonstrated various biological activities. They have shown promise in treating various diseases and have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . They also possess antioxidant properties .科学的研究の応用
Anticancer Agent Development
The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry, particularly in the development of anticancer agents. Compounds with this core structure have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines . For instance, derivatives of 1,2,4-triazole have shown promising results in inhibiting the growth of HeLa cell lines, with some compounds exhibiting cytotoxic activity lower than 12 μM . This indicates the potential of 2-[(1,2,4-Triazol-1-yl)methyl]aniline derivatives in cancer treatment.
Antibacterial Drug Design
Research has demonstrated that 1,2,4-triazole derivatives possess significant antibacterial activity . These compounds can be designed to target drug-resistant bacteria, which is a growing concern in public health. The triazole ring’s ability to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics and pharmacological properties, making 2-[(1,2,4-Triazol-1-yl)methyl]aniline a valuable compound in the design of new antibacterial drugs .
Antifungal Applications
The antifungal activity of 1,2,4-triazole derivatives has been explored, with some compounds showing effectiveness against fungal strains. This opens up possibilities for 2-[(1,2,4-Triazol-1-yl)methyl]aniline to be used in the synthesis of antifungal agents, potentially contributing to the treatment of fungal infections .
Modulators of Cytokine Activity
Derivatives of 2-[(1,2,4-Triazol-1-yl)methyl]aniline have been used in the preparation of compounds that modulate cytokine activity. These modulators can play a role in the treatment of diseases by influencing the behavior of cytokines, which are crucial in the immune response .
Aromatase Inhibition
Molecular docking studies suggest that 1,2,4-triazole derivatives can bind to the aromatase enzyme, which is involved in the biosynthesis of estrogens. By inhibiting this enzyme, 2-[(1,2,4-Triazol-1-yl)methyl]aniline derivatives could be used in the treatment of estrogen-dependent diseases, such as certain types of breast cancer .
Pharmaceutical Scaffold Enhancement
The triazole ring is known for its ability to enhance the properties of pharmaceutical scaffolds. It can improve the pharmacokinetics and toxicological profiles of compounds, making 2-[(1,2,4-Triazol-1-yl)methyl]aniline a key ingredient in the development of more effective and safer pharmaceuticals .
Research on Drug Resistance
The study of 2-[(1,2,4-Triazol-1-yl)methyl]aniline and its derivatives can contribute to understanding mechanisms of drug resistance. By analyzing how these compounds interact with resistant strains of bacteria or cancer cells, researchers can develop strategies to overcome resistance and improve treatment outcomes .
Enzyme Inhibitor Research
The ability of 2-[(1,2,4-Triazol-1-yl)methyl]aniline to act as an enzyme inhibitor makes it a valuable compound for research into various diseases. Enzyme inhibitors can regulate biological pathways and have therapeutic applications in conditions where enzyme activity is dysregulated .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Triazole derivatives are known to interact with various enzymes and receptors, including carbonic anhydrase-ii . The role of these targets varies, but they often play crucial roles in cellular processes and pathways.
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially altering cellular processes.
Biochemical Pathways
Given the potential interaction with carbonic anhydrase-ii , it’s plausible that the compound could influence pathways related to this enzyme, such as those involved in pH regulation and electrolyte balance.
Pharmacokinetics
The compound’s predicted properties, such as its boiling point and solubility , suggest that it may have reasonable bioavailability
Result of Action
Triazole derivatives have been shown to exhibit various biological activities, including antimicrobial and anticancer effects. The specific effects of 2-[(1,2,4-Triazol-1-yl)methyl]aniline would depend on its precise mode of action and the biochemical pathways it influences.
特性
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGQHZNXHUCAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424310 | |
| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,2,4-Triazol-1-yl)methyl]aniline | |
CAS RN |
127988-21-0 | |
| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1H-1,2,4-triazol-1-yl)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



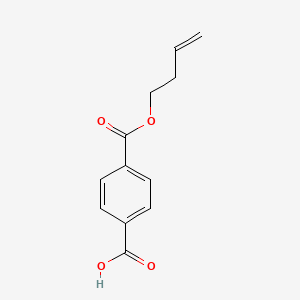
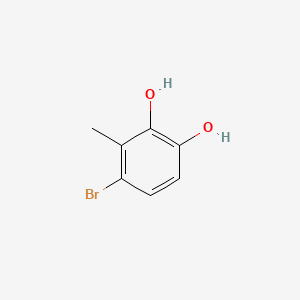
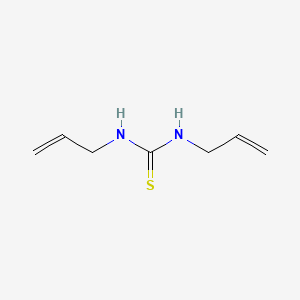
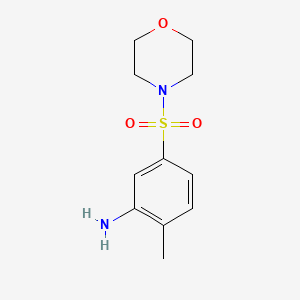
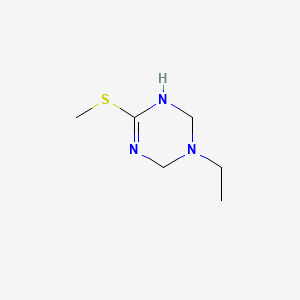
![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)

